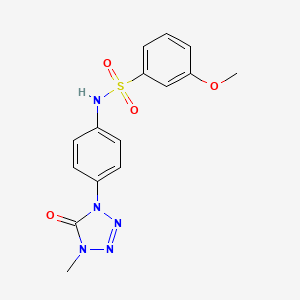

3-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Description

3-Methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a methyl group at the 4-position and a ketone at the 5-position. The benzenesulfonamide moiety is further functionalized with a methoxy group at the 3-position, enhancing its electronic and steric properties.

Properties

IUPAC Name |

3-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S/c1-19-15(21)20(18-17-19)12-8-6-11(7-9-12)16-25(22,23)14-5-3-4-13(10-14)24-2/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNZKXDLJICWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound contains a tetrazole ring, which is a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom. Tetrazoles are often used in pharmaceutical drugs due to their bioisosterism with the carboxylate group .

The compound also contains a benzenesulfonamide moiety, which is found in many drugs, including some diuretics and antidiabetic drugs .

The methoxy group (–O–CH3) is a common substituent in organic chemistry, which can influence the solubility, boiling point, and reactivity of the compound .

Biological Activity

3-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activity, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical findings from various studies.

Synthesis

The synthesis of this compound has been documented in several patents and research articles. The compound can be synthesized through a multi-step process involving the reaction of suitable precursors under controlled conditions. The synthesis typically involves the formation of the tetrazole ring and subsequent sulfonamide linkage, which is crucial for its biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Activity : Studies have shown that derivatives containing tetrazole rings exhibit significant antiproliferative effects against various cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. The compound's structure allows it to interfere with cellular processes that promote cancer cell growth .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways. This mechanism involves the arrest of cells in the G2/M phase of the cell cycle, leading to programmed cell death .

- Tubulin Inhibition : The compound has been reported to inhibit tubulin assembly, which is critical for mitotic spindle formation during cell division. This inhibition contributes to its antiproliferative effects .

Empirical Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

| Study | Cell Lines Tested | IC50 Values | Mechanism Observed |

|---|---|---|---|

| Study 1 | A549, HeLa | 0.054 µM | Apoptosis induction |

| Study 2 | MCF-7 | 0.048 µM | Tubulin inhibition |

| Study 3 | DU-145 | IC50 < 0.1 µM | Cell cycle arrest |

The above table summarizes key findings from various studies that highlight the potency and mechanisms through which this compound exerts its biological effects.

Case Studies

In a recent study evaluating the effects of similar compounds on perfusion pressure and coronary resistance using an isolated rat heart model, it was found that benzenesulfonamide derivatives could significantly alter cardiovascular parameters. While this study did not directly test our compound, it provides insights into the potential cardiovascular implications of sulfonamide-containing compounds .

Additionally, another investigation into related tetrazole compounds demonstrated their ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index for these types of compounds .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific cancer cell lines by targeting carbonic anhydrase IX (CA IX), an enzyme overexpressed in several tumors.

Case Studies

-

Cell Line Studies : In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in various cancer cell lines, including MDA-MB-231 and A549 (lung cancer) cells.

Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 15 Apoptosis induction A549 25 Intrinsic pathway activation - In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates, supporting its potential for further development as an anticancer therapeutic agent.

Antimicrobial Applications

The compound also demonstrates significant antimicrobial activity. It has been evaluated against various bacterial strains and shown efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Summary of Biological Activities

Chemical Reactions Analysis

Functionalization of the Benzenesulfonamide Group

The benzenesulfonamide moiety is typically introduced via sulfonation of an aniline precursor. For the target compound:

-

Sulfonation : 3-Methoxybenzenesulfonyl chloride reacts with 4-(4-methyl-5-oxotetrazol-1-yl)aniline under basic conditions (e.g., pyridine or NaOH).

-

Key Stability Notes :

Reactivity of the Tetrazolone Ring

The 4-methyl-5-oxotetrazol-1-yl group exhibits the following reactivity:

-

Alkylation/Acylation : The NH group in tetrazolones can be alkylated or acylated under standard conditions (e.g., alkyl halides in DMF with KCO) .

-

Acid-Base Behavior : The tetrazolone ring (pKa ~6–8) deprotonates in basic media, forming a resonance-stabilized anion that can participate in nucleophilic reactions .

Thermal and Solvent Stability

-

Thermal Decomposition : Prolonged heating above 120°C may lead to decomposition via ring-opening or sulfonamide cleavage .

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) and EtOAc. Avoid prolonged storage in protic solvents (e.g., MeOH) to prevent esterification .

Key Side Reactions and Byproducts

-

Unreacted Isocyanate : Incomplete cyclization during tetrazolone synthesis may yield residual isocyanate, detectable via IR (N=C=O stretch at ~2270 cm) .

-

Sulfonamide Hydrolysis : Trace amounts of sulfonic acid derivatives may form under harsh acidic conditions (e.g., concentrated HCl at reflux) .

Comparative Yields and Optimization

Optimizing equivalents of TMS-N improves tetrazolone yield:

| Equivalents of TMS-N | Temperature | Yield |

|---|---|---|

| 4.0 | 90–95°C | 80% |

| 6.0 | 90–95°C | 94% |

Higher equivalents drive the reaction to completion by mitigating TMS-N volatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Triazole Cores

The tetrazole ring in the target compound is a key structural motif shared with derivatives such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ). Key differences include:

- Substituent Effects : The target compound’s 3-methoxy group on the benzenesulfonamide contrasts with halogen substituents (e.g., Cl, Br) in analogues, which influence electron-withdrawing/donating properties and solubility .

- Tautomerism : Unlike triazole-thiones ([7–9]), the tetrazole core in the target compound lacks sulfur, eliminating thione-thiol tautomerism observed in triazole derivatives. IR spectra of triazole-thiones show νC=S bands at 1247–1255 cm⁻¹, absent in the tetrazole derivative .

Table 1: Structural and Spectral Comparison

| Property | Target Compound | Triazole-Thiones ([7–9]) |

|---|---|---|

| Core Structure | Tetrazole (non-aromatic) | Triazole (aromatic) |

| Key IR Bands | νNH: ~3278–3414 cm⁻¹ (sulfonamide NH) | νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹ |

| Tautomerism | Absent | Thione ↔ Thiol equilibrium |

| Substituents | 3-Methoxy on benzene | Halogens (Cl, Br) on phenylsulfonyl |

Sulfonamide Derivatives with Varied Aromatic Systems

The compound 3-methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d in ) shares a sulfonamide backbone but incorporates a naphthalene system instead of a tetrazole. This difference impacts:

- Synthetic Complexity : The tetrazole derivative requires multi-step cyclization (e.g., from hydrazinecarbothioamides), whereas naphthalene derivatives involve Friedel-Crafts or direct sulfonylation .

Heterocyclic Hybrids with Pyrimidine and Coumarin Moieties

Compounds such as 4-(5-(4-(2-amino-6-(coumarin-3-yl)-4,5-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4k in ) highlight the modularity of tetrazole-containing hybrids. Key distinctions include:

Research Findings and Functional Implications

- Enzyme Inhibition : Sulfonamide-tetrazole hybrids are potent inhibitors of carbonic anhydrase and cyclooxygenase (COX) due to sulfonamide’s zinc-binding capability and tetrazole’s mimicry of carboxylic acid .

- Thermodynamic Stability : The tetrazole ring’s high resonance stabilization (~20 kcal/mol) enhances metabolic stability compared to triazole-thiones, which are prone to tautomeric shifts and oxidative degradation .

Methodological Considerations

- Structural Characterization : Tools like SHELXL () and ORTEP-3 () are critical for crystallographic refinement, while Multiwfn () enables electron localization analysis to compare charge distribution in sulfonamide derivatives .

- Synthetic Routes : The target compound’s synthesis likely parallels methods in (e.g., nucleophilic substitution of benzenesulfonyl chlorides with tetrazole precursors) but requires optimization for methoxy group stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide, and how can its purity be validated?

- Methodology :

- Synthesis : Adapt protocols from analogous sulfonamide-tetrazole derivatives. For example, reflux a benzenesulfonamide precursor with a tetrazole-containing phenyl intermediate in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Filter and recrystallize the product .

- Characterization : Use FT-IR to confirm functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹) and ¹H/¹³C NMR to verify substitution patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradient .

Q. Which crystallographic tools are optimal for determining the three-dimensional structure of this compound?

- Methodology :

- Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer.

- Refinement : Use SHELXL for small-molecule refinement, leveraging its robustness in handling hydrogen bonding and disorder .

- Visualization : ORTEP-3 is recommended for generating thermal ellipsoid plots to highlight molecular geometry and intermolecular interactions .

Q. How can spectroscopic techniques (e.g., IR, NMR) resolve ambiguities in the compound’s functional group assignments?

- Methodology :

- IR Spectroscopy : Compare experimental peaks with DFT-calculated vibrational frequencies (e.g., B3LYP/6-311++G(d,p) basis set) to identify overlapping bands, such as tetrazole C=N stretches (~1600 cm⁻¹) versus aromatic C=C vibrations .

- NMR Analysis : Use 2D techniques (HSQC, HMBC) to correlate protons and carbons, resolving ambiguities in sulfonamide NH protons (δ ~10–12 ppm) and methoxy group splitting .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodology :

- Docking : Use AutoDock4 with flexible side-chain residues in the receptor’s active site. Validate docking poses via molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .

- Scoring : Compare binding energies (ΔG) across multiple runs to identify high-probability binding modes. Cross-reference with experimental IC₅₀ values if available.

Q. How should researchers design experiments to evaluate environmental persistence or ecotoxicological impacts of this compound?

- Methodology :

- Environmental Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Quantify half-life (t₁/₂) under varying pH and UV conditions .

- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and genotoxicity tests (Ames assay) to assess ecological risks. Replicate results across seasons to account for environmental variability .

Q. How can contradictions in experimental data (e.g., inconsistent bioactivity across studies) be systematically addressed?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies into a standardized database. Apply multivariate statistics (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, cell line variability).

- Control Experiments : Replicate assays under identical conditions (e.g., pH, temperature) to isolate experimental artifacts. Use positive/negative controls to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.